molecular formula C14H23N5O7 B605829 Azido-PEG3-aminoacetic acid-NHS ester CAS No. 2170240-91-0

Azido-PEG3-aminoacetic acid-NHS ester

Cat. No. B605829
M. Wt: 373.37
InChI Key: LLFDDJSHNLEEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-aminoacetic acid-NHS ester is a non-cleavable linker for bio-conjugation . It contains an Azide group and an NHS group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Azido-PEG3-aminoacetic acid-NHS ester is a PEG derivative containing an azide group and an NHS ester . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of Azido-PEG3-aminoacetic acid-NHS ester is C14H23N5O7 . It has a molecular weight of 373.4 g/mol .


Chemical Reactions Analysis

The azide group in Azido-PEG3-aminoacetic acid-NHS ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Azido-PEG3-aminoacetic acid-NHS ester has a molecular weight of 373.4 g/mol . It is soluble in water, DMSO, DCM, DMF .

Scientific Research Applications

  • Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics : This research describes the use of erythrocyte membrane engineering for displaying antibodies on the surface of red blood cells (RBCs). The study utilized methods including click chemistry with NHS-PEG-azido for the rapid, cell-tolerated chemical engineering of RBCs. This approach aims to enhance the efficacy and lifespan of therapeutic immunoglobulins while reducing side effects (Ji et al., 2019).

  • Pegylation of RNA Spiegelmers : The research presents a two-step variation for the post-synthetic modification of oligonucleotides, using NHS ester-activated carboxylic acids and amino-modified nucleic acids. This method, demonstrated with polyethylene glycol (PEG) carboxylic acid, shows the potential for attaching a range of molecular entities such as dyes and peptides to nucleic acids (Bethge & Vonhoff, 2020).

  • Controlled Pegylation of Proteins with Azide Reagents : This study focuses on the controlled site-specific pegylation of proteins using azide reagents and click chemistry. It involves the synthesis of branched PEG azide reagent and its reaction with alkyne functions in proteins, showing an approach for optimizing the structure of therapeutic protein conjugates (Martynenko-Makaev et al., 2018).

  • pH-Dependent Formation of PEGylated Proteins : This research compares the reaction velocities of pH-dependent PEGylation of bovine lactoferrin using branched PEG-NHS. It highlights the importance of pH in obtaining optimal conditions for PEGylation by NHS esters (Nojima et al., 2009).

  • Amino-Sulfhydryl Stapling on Peptides and Proteins : This study describes the use of NHS-activated acrylamides for chemoselective amino-sulfhydryl stapling on peptides and proteins. The approach demonstrates the versatility of NHS-activated acrylamides in bioconjugation and their potential application in functionalizing bioconjugates (Silva et al., 2021).

Future Directions

Azido-PEG3-aminoacetic acid-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It has potential applications in the field of drug delivery .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O7/c15-18-17-4-6-24-8-10-25-9-7-23-5-3-16-11-14(22)26-19-12(20)1-2-13(19)21/h16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFDDJSHNLEEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-aminoacetic acid-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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